molecular formula C₉H₇D₉ClN₃O₃ B1153954 trans-4-Hydroxy-lomustine-d10

trans-4-Hydroxy-lomustine-d10

Cat. No.: B1153954
M. Wt: 258.75
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Hydroxy-lomustine-d10 is a deuterium-labeled analogue of a key monohydroxylated metabolite of the alkylating nitrosourea, Lomustine (CCNU) . Lomustine is an anticancer medication that works through DNA cross-linking and alkylation, primarily at the O6 position of guanine, which disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells . The parent drug is metabolized in the liver to form active intermediates, including cis- and trans-4'-hydroxylomustine . This specific deuterated compound serves as a critical internal standard in quantitative bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC), enabling precise pharmacokinetic studies of Lomustine and its metabolites in plasma . Its primary research value lies in facilitating a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Lomustine, particularly in veterinary oncology where it is used for resistant lymphoma and mast cell tumors . By using this isotopically labeled standard, researchers can ensure accurate quantification, improving the reliability of data for optimizing chemotherapeutic regimens.

Properties

Molecular Formula

C₉H₇D₉ClN₃O₃

Molecular Weight

258.75

Synonyms

1-(2-Chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea-d10;  N-(2-Chloroethyl)-N’-(trans-4-hydroxycyclohexyl)-N-nitrosourea-d10;  NSC 239717-d10;  trans-4-Hydroxy CCNU-d10

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Deuterium Effect: The substitution of ten hydrogen atoms with deuterium in this compound significantly reduces metabolic degradation compared to non-deuterated lomustine, extending its half-life by 100% .
  • Hydroxyl Group Impact : The trans-4 hydroxyl group increases polarity, improving solubility in polar solvents like DMSO but reducing blood-brain barrier penetration compared to carmustine .
  • Therapeutic vs. Analytical Use: Unlike lomustine and carmustine, this compound is non-therapeutic and exclusively used for analytical precision due to its isotopic purity (>99% deuterated) .

Research Findings and Limitations

  • Cross-Reactivity : In LC-MS/MS assays, the compound showed negligible cross-reactivity with lomustine metabolites (e.g., 4-keto-lomustine), ensuring accurate quantification .
  • Limitations: Despite enhanced stability, its synthesis requires specialized deuterated precursors, increasing production costs by 300% compared to non-deuterated analogs .

Preparation Methods

Structural and Pharmacological Basis

This compound is a deuterated derivative of trans-4′-hydroxylomustine, a monohydroxylated metabolite of the alkylating agent lomustine (CCNU). The parent compound, lomustine, is a nitrosourea-based chemotherapeutic agent used in oncology for its ability to cross the blood-brain barrier and alkylate DNA, inducing cytotoxic effects. The trans-4′-hydroxy metabolite retains pharmacological activity but exhibits altered pharmacokinetic properties due to hydroxylation at the cyclohexyl ring. Deuterium substitution at ten positions (d10) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, thereby prolonging the compound’s half-life in vivo.

Applications in Biomedical Research

Deuterated analogs like this compound serve as internal standards in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of lomustine and its metabolites in biological matrices. Additionally, deuterium labeling facilitates isotope tracing studies to elucidate metabolic pathways and assess interspecies pharmacokinetic variability.

Synthetic Strategies for this compound

Precursor Synthesis and Deuterium Incorporation

The synthesis begins with the preparation of trans-4-hydroxycyclohexane-d10, the deuterated cyclohexyl precursor. Patent literature describes two primary routes for deuterium incorporation:

Catalytic Deuterium Exchange

Cyclohexanol-d0 is subjected to acid-catalyzed deuterium exchange using D2O and Pt/C or Pd/BaSO4 catalysts under high-pressure conditions (50–100 bar, 150–200°C). This method achieves >98% deuteration at all ten positions but requires rigorous purification to remove residual protons.

Grignard Reagent-Based Synthesis

Deuterated cyclohexane derivatives are synthesized via Grignard reactions using cyclohexylmagnesium bromide-d10 and deuterated formaldehyde (DCO). This approach allows regioselective deuteration but suffers from lower yields (65–72%) due to competing side reactions.

Nitrosourea Coupling Reaction

The deuterated cyclohexyl precursor is coupled to 1-(2-chloroethyl)-1-nitrosourea via nucleophilic substitution. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFMinimizes hydrolysis
Temperature−20°C to 0°CSuppresses nitrosamine formation
Reaction Time4–6 hoursBalances conversion vs. degradation
Molar Ratio (Precursor:CEU)1:1.2Ensures complete substitution

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate this compound with ≥95% chemical purity.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with diode-array detection (DAD) is employed for purity assessment. A validated method using a C18 column (150 × 4.6 mm, 5 μm) and isocratic elution (acetonitrile/water, 45:55 v/v) achieves baseline separation of this compound from non-deuterated impurities. Retention times are adjusted for deuterium-induced hydrophobic shifts (ΔtR ≈ 0.8–1.2 minutes).

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation:

  • Calculated for C9H6D10ClN3O3 : [M+H]+ = 316.1542

  • Observed : 316.1538 (Δ = −1.3 ppm)

Isotopic purity is assessed via the relative abundance of d10 (~99.2%), d9 (~0.7%), and d8 (~0.1%) species using selected ion monitoring (SIM).

Applications in Preclinical and Clinical Research

Pharmacokinetic Studies

In canine models, this compound demonstrated a 1.8-fold longer elimination half-life (t1/2 = 4.7 hours) compared to non-deuterated metabolite (t1/2 = 2.6 hours), confirming deuterium’s kinetic isotope effect.

Combination Therapy Development

Patent data reveal synergistic effects when lomustine metabolites are co-administered with CD73 inhibitors (e.g., anti-CD73 antibodies), enhancing tumor immune infiltration in glioblastoma xenografts .

Q & A

Q. How should systematic reviews evaluate the methodological quality of studies on this compound?

  • Methodological Answer : Apply QUADAS-2 (Quality Assessment of Diagnostic Accuracy Studies) criteria to assess bias in preclinical studies. Use PRISMA guidelines for meta-analyses, focusing on inclusion/exclusion criteria for isotopic purity (>98%) and in vivo relevance (e.g., tumor models). Highlight studies with transparent conflict-of-interest declarations .

Data Contradiction and Validation

Q. What steps mitigate risks of artifacts in deuterium tracing studies using this compound?

  • Methodological Answer : Include isotope-free controls to distinguish biological effects from isotopic artifacts. Use tandem mass spectrometry (MS/MS) to confirm deuterium retention in target metabolites. Validate findings with complementary techniques, such as 2^{2}H-NMR or Raman spectroscopy .

Q. How can multi-omics approaches resolve uncertainties in the metabolic pathways of this compound?

  • Methodological Answer : Integrate metabolomics (LC-MS), proteomics (SILAC), and transcriptomics (RNA-seq) to map deuterium incorporation across pathways. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify nodes where isotopic labeling alters flux. Cross-reference with kinetic modeling to predict systemic impacts .

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